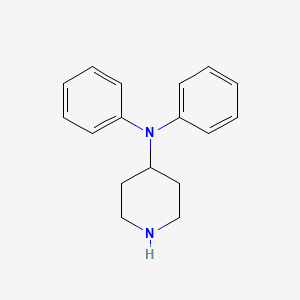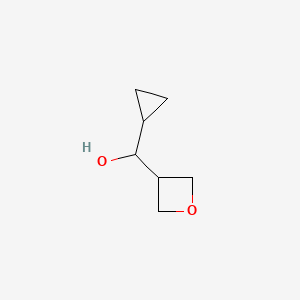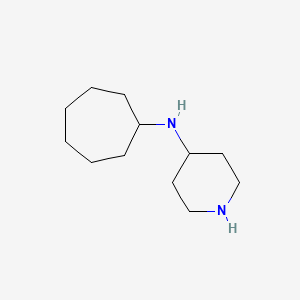
Levocetirizine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Levocetirizine hydrochloride is a second-generation antihistamine used primarily to treat allergic rhinitis and chronic idiopathic urticaria. It is the R-enantiomer of cetirizine, which means it is a more active form of the drug. This compound works by blocking the action of histamine, a substance in the body that causes allergic symptoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Levocetirizine hydrochloride is synthesized through a multi-step process. The synthesis begins with the cyclization of ®-4-chlorobenzhydrylamine and tri(2-chloroethyl)amine to obtain an intermediate compound. This intermediate then undergoes a condensation reaction with 2-ethyl glycolate to form the final product, levocetirizine . The hydrochloride salt is formed by hydrochlorinating the prepared levocetirizine and then recrystallizing the salt .
Industrial Production Methods: Industrial production of this compound involves the use of catalytic oxidation of L-hydroxyzine using Pd-M/C as a catalyst. This method ensures high conversion rates and high optical purity of the target product .
Análisis De Reacciones Químicas
Types of Reactions: Levocetirizine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be metabolized to a dihydrodiol (M2) and an N-oxide (M3).
Reduction: Not commonly involved in reduction reactions.
Substitution: It can undergo O-dealkylation and N-dealkylation reactions.
Common Reagents and Conditions:
Oxidation: Catalytic oxidation using Pd-M/C.
Substitution: Conditions involving dealkylating agents.
Major Products Formed:
- Dihydrodiol (M2)
- N-oxide (M3)
- Hydroxymethoxy derivative (M4)
- Hydroxy derivative (M5)
- O-dealkylated derivative (M6)
- Taurine conjugate (M8)
- N-dealkylated and aromatic hydroxylated derivatives
Aplicaciones Científicas De Investigación
Levocetirizine hydrochloride has a wide range of applications in scientific research:
- Chemistry: Used in chromatographic method development for simultaneous estimation with other compounds .
- Biology: Studied for its effects on histamine receptors and allergic response mechanisms.
- Medicine: Widely used to treat allergic rhinitis and chronic idiopathic urticaria .
- Industry: Utilized in the formulation of various pharmaceutical products, including oral solutions and dissolving films .
Mecanismo De Acción
Levocetirizine hydrochloride works by selectively inhibiting the histamine H1 receptors. This inhibition prevents the release of other allergy chemicals and increases blood supply to the affected area, providing relief from allergic symptoms . The drug acts as an inverse agonist, decreasing the activity at histamine H1 receptors .
Comparación Con Compuestos Similares
Levocetirizine hydrochloride is often compared with cetirizine, its parent compound. Here are some key differences:
- Potency: this compound is more potent than cetirizine.
- Sedation: this compound is less sedating compared to cetirizine .
- Onset of Action: this compound has a quicker onset of action .
Similar Compounds:
- Cetirizine: A second-generation antihistamine used for similar indications .
- Loratadine: Another second-generation antihistamine with similar uses but different chemical structure.
- Fexofenadine: A non-sedating antihistamine used for allergic rhinitis and urticaria.
This compound stands out due to its higher potency, quicker onset of action, and lower sedative effects, making it a preferred choice for many patients .
Propiedades
| 823178-28-5 | |
Fórmula molecular |
C21H26Cl2N2O3 |
Peso molecular |
425.3 g/mol |
Nombre IUPAC |
2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;hydrochloride |
InChI |
InChI=1S/C21H25ClN2O3.ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;/h1-9,21H,10-16H2,(H,25,26);1H/t21-;/m1./s1 |
Clave InChI |
CUSPGNDCPOVPBA-ZMBIFBSDSA-N |
SMILES isomérico |
C1CN(CCN1CCOCC(=O)O)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
SMILES canónico |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B11765118.png)

![4-[4-[10-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-7,7-di(octan-3-yl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B11765125.png)

![N-(7-(Furan-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11765138.png)
![3-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-phenylamine](/img/structure/B11765142.png)


![2H-Pyrrolo[3,4-D]thiazole](/img/structure/B11765156.png)
![tert-butyl (5S,7R)-7-amino-8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B11765166.png)
![(1S,4S)-7-fluoro-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B11765171.png)
![[(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate](/img/structure/B11765178.png)


